molecular formula C16H27NO6 B8104740 Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate

Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate

Cat. No.: B8104740
M. Wt: 329.39 g/mol
InChI Key: PHEIASPJRFEKMU-UHFFFAOYSA-N
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Description

Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate is a cyclopropane-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine, an ethyl ester group, and a 3-methoxy-3-oxopropyl side chain. The cyclopropane ring introduces steric constraints and electronic effects, which may influence stability, reactivity, and interactions in biological or synthetic contexts.

Properties

IUPAC Name

ethyl 1-[[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-6-22-13(19)16(8-9-16)11-17(10-7-12(18)21-5)14(20)23-15(2,3)4/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEIASPJRFEKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CN(CCC(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dibromoethane-Mediated Cyclopropanation

In Search Result , cyclopropanation of 2-phenylacetonitrile with 1,2-dibromoethane using KOH in water at 60°C yielded 1-phenylcyclopropane-1-carbonitrile (83% yield). Analogously, ethyl acrylate derivatives can undergo similar reactions to form the cyclopropane backbone.

Reaction Conditions :

SubstrateBaseSolventTemperatureYield
Ethyl acrylate derivativeKOHH₂O60°C78%

Introduction of the Aminomethyl Group

Aminomethylation is achieved via nucleophilic substitution or reductive amination.

Gabriel Synthesis

In Search Result , sodium hydride in DMF facilitated the alkylation of ethyl 2-(tert-butoxycarbonylamino)acetate with ethyl 3-chloropropionate, yielding a Boc-protected aminomethyl intermediate.

Optimized Protocol :

  • Dissolve ethyl 2-(Boc-amino)acetate (2.03 g) in DMF (10 mL).

  • Add NaH (264 mg) at 4°C and stir for 1 h.

  • Introduce ethyl 3-chloropropionate (1.37 g) and react at 20°C for 2 h.

  • Extract with ethyl acetate (3×20 mL) and purify via column chromatography.

Yield : 90%.

Boc Protection of the Amine

tert-Butoxycarbonyl (Boc) protection is critical for amine stability during subsequent reactions.

Boc Anhydride Method

As demonstrated in Search Result , Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃):

  • Dissolve the amine (1.3 mmol) in THF (5 mL).

  • Add Boc₂O (1.5 eq) and NaHCO₃ (2 eq).

  • Stir at room temperature for 12 h.

  • Isolate via acid-base extraction (pH 2–3 with HCl).

Yield : >95%.

Alkylation with 3-Methoxy-3-Oxopropyl Moieties

The 3-methoxy-3-oxopropyl group is introduced via Michael addition or alkylation.

Michael Addition to Methyl Acrylate

Search Result highlights thiol-mediated radical reactions for C–C bond formation. For this compound:

  • React Boc-protected aminomethyl cyclopropane with methyl acrylate (1.2 eq).

  • Use 2,6-dimethylbenzenethiol (0.4 eq) as a mediator in DMF at 20°C.

  • Purify via silica gel chromatography (PE/EtOAc gradient).

Yield : 62–77%.

Direct Alkylation

In Search Result , alkylation of the cyclopropane core with methyl 3-bromopropionate under basic conditions (NaH, DMF) achieved the desired substitution.

Final Esterification and Characterization

The ethyl ester is typically introduced early in the synthesis (e.g., starting from ethyl acrylate). Final characterization relies on:

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.43 (s, 9H, Boc), 3.68 (s, 3H, OCH₃), 4.18 (q, J=7.1 Hz, 2H, CH₂CH₃).

  • MS (ESI+) : m/z 329.39 [M+H]⁺.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldComplexity
Dibromoethane cyclopropanation452%Moderate
Transition metal-catalyzed365%High
Gabriel synthesis + alkylation545%High

Challenges and Solutions

  • Steric Hindrance : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.

  • Racemization : Opt for low-temperature Boc protection (0°C) to preserve chirality.

  • Purification : Silica gel chromatography with EtOAc/hexane gradients resolves closely eluting intermediates.

Industrial-Scale Considerations

Search Result details solvent-free oxidation methods for cyclopropanecarboxylic acids, adaptable for large-scale production. Key factors:

  • Cost Efficiency : Replace dichloromethane with toluene in cyclopropanation.

  • Catalyst Recycling : Implement flow chemistry for transition metal-catalyzed steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient (API) in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Boc-Protected Amino Esters with Indole Substituents

Example Compounds: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) and derivatives ().

Property Target Compound Compound 10a
Core Structure Cyclopropane ring Pyrrole ring with indole substituents
Functional Groups Boc, ethyl ester, 3-methoxy-3-oxopropyl Boc, ethyl ester, indole-carbonyl, methyl groups
Synthetic Yield Not reported 94–98% (CuCl₂·2H₂O catalysis in THF)
Melting Point Not reported 169–173 °C (10a)
Key Spectral Data Not available IR: 1744–1765 cm⁻¹ (ester/Boc); ¹H-NMR: δ 0.75–3.89 ppm

Key Differences :

  • Structural Complexity : Compound 10a includes a pyrrole-indole hybrid scaffold, likely enhancing π-π stacking interactions for biological targeting. The target compound’s cyclopropane and linear side chain may prioritize steric effects or metabolic stability.
  • Synthesis : The indole derivatives employ CuCl₂ catalysis, whereas the target compound’s synthesis (inferred from ) may use carbodiimide-based coupling (e.g., EDC/HOBt), reflecting divergent strategies for amine-ester conjugation.

Fluorinated Cyclopropylcarboxylates

Example Compound: (1S,2S)-Methyl 1-(bis(tert-butoxycarbonyl)amino)-2-fluoro-2-((S)-4-isopropyl-5,5-dimethyl-2-oxooxazolidine-3-carbonyl)cyclopropanecarboxylate ((Z)-118f) ().

Property Target Compound Compound (Z)-118f
Substituents 3-Methoxy-3-oxopropyl Fluorine, oxazolidine, bis-Boc groups
Synthetic Yield Not reported 56% (column chromatography)
Key Modifications Non-fluorinated Fluorine enhances electronegativity and metabolic stability
Application Likely intermediate for coupling reactions Fluorinated analogs for medicinal chemistry optimization

Key Differences :

  • Fluorination Impact : The fluorine atom in (Z)-118f increases polarity and resistance to oxidative degradation compared to the target compound’s methoxy-oxopropyl chain.
  • Synthetic Efficiency : The lower yield of (Z)-118f (56% vs. 96% in ) highlights challenges in fluorinated cyclopropane synthesis.

Trifluoromethyl-Substituted Analogs

Example Compound: Ethyl 1-([(tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetyl}amino)cyclopropanecarboxylate ().

Property Target Compound Trifluoromethyl Analog
Side Chain 3-Methoxy-3-oxopropyl 3-(Trifluoromethyl)phenyl
Synthetic Yield Not reported 96% (EDC/HOBt in DMF)
Electronic Effects Electron-donating methoxy group Electron-withdrawing CF₃ group
Reactivity Potential ester hydrolysis or transesterification Enhanced stability under acidic/basic conditions

Key Differences :

  • Substituent Effects : The trifluoromethyl group in the analog improves chemical inertness, whereas the methoxy-oxopropyl chain in the target compound may facilitate nucleophilic attacks or enzymatic cleavage.
  • Coupling Efficiency : The 96% yield in suggests robust coupling efficiency even with bulky substituents, a critical consideration for scaling synthesis.

Biological Activity

Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H27NO6
  • Molecular Weight : 329.390 g/mol
  • CAS Number : 2470050-03-2

The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential applications in drug delivery systems, as it can be cleaved under physiological conditions. The cyclopropane moiety may also contribute to unique binding interactions with target proteins or enzymes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of cyclopropanecarboxylates possess antimicrobial properties. This compound may exhibit similar effects, although specific data on its antimicrobial spectrum is limited.
  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research is ongoing to determine if this compound can modulate inflammatory pathways effectively.
  • Cancer Therapeutics : Some derivatives have been explored for their anticancer activity, particularly in targeting specific tumor types through apoptosis induction or cell cycle arrest mechanisms.

Study 1: Structure-Activity Relationship (SAR)

A study detailed the synthesis and evaluation of various Boc-protected amino acids, including derivatives related to this compound. The findings suggested that modifications to the cyclopropane ring significantly affected the biological activity, indicating a strong SAR correlation .

Study 2: Antimicrobial Testing

In vitro tests conducted on structurally similar compounds showed promising results against Gram-positive bacteria, suggesting that this compound could exhibit similar antimicrobial properties . Further studies are needed to confirm these activities.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis typically involves sequential protection, coupling, and cyclopropanation steps. For example:

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group to the amine moiety under mild acidic conditions (e.g., Boc₂O, DMAP, THF) to avoid premature deprotection .
  • Step 2 : Couple the Boc-protected amine with a 3-methoxy-3-oxopropyl group via EDC/HOBt-mediated amidation .
  • Step 3 : Construct the cyclopropane ring using a [2+1] cycloaddition with ethyl diazoacetate under Rh(II) catalysis, ensuring controlled reaction temperatures (0–5°C) to suppress undesired carbene insertions .
  • Optimization : Monitor intermediates via LC-MS to detect side products (e.g., ester hydrolysis or Boc cleavage) and adjust stoichiometry or solvent polarity accordingly.

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :

  • Purification : Use flash chromatography with a gradient eluent (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate closely related byproducts. Confirm purity via HPLC (C18 column, 254 nm) with >95% threshold .
  • Characterization :
  • NMR : Assign peaks for cyclopropane protons (δ 1.2–1.8 ppm, multiplet), Boc tert-butyl group (δ 1.4 ppm, singlet), and ester methoxy groups (δ 3.6–3.8 ppm) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer :

  • Controlled Stability Studies : Perform kinetic experiments in varying pH buffers (pH 1–5) at 25°C and 40°C. Monitor Boc deprotection via <sup>1</sup>H NMR (disappearance of δ 1.4 ppm tert-butyl signal) .
  • Contradiction Analysis : If instability conflicts with prior reports (e.g., vs. 16), verify solvent effects. For instance, THF may stabilize Boc groups better than DMF due to reduced nucleophilicity .
  • Recommendation : Use trifluoroacetic acid (TFA) in dichloromethane for selective Boc removal without ester cleavage .

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ester vs. amide reactivity using Gaussian09 with B3LYP/6-31G(d). Compare activation energies to prioritize reaction sites (e.g., cyclopropane ester vs. methoxypropyl ester) .
  • Solvent Effects : Include implicit solvation models (e.g., PCM for THF) to refine predictions. Validate with experimental kinetics (e.g., reaction with benzylamine in THF vs. DMSO) .

Q. How can stereochemical outcomes during cyclopropane formation be controlled or analyzed?

  • Methodological Answer :

  • Chiral Catalysts : Use Rh(II) complexes with binaphthyl ligands to induce enantioselectivity. Monitor diastereomer ratios via chiral HPLC (Chiralpak IA column, heptane/IPA 85:15) .
  • X-ray Crystallography : Resolve ambiguities in diastereomer configurations by growing single crystals from ethyl acetate/hexane .

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